(S)-8-Chlorochroman-4-amine hydrochloride
Overview
Description
“(S)-8-Chlorochroman-4-amine hydrochloride” likely refers to a hydrochloride salt of an amine-containing chlorochroman compound. Hydrochlorides are acid salts resulting from the reaction of hydrochloric acid with an organic base, such as an amine . They are often used to improve the water solubility of substances used in medications .
Molecular Structure Analysis
The molecular structure analysis would require specific data or images which I currently do not have access to .Chemical Reactions Analysis
Again, without specific information on “(S)-8-Chlorochroman-4-amine hydrochloride”, it’s challenging to provide an accurate chemical reactions analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “(S)-8-Chlorochroman-4-amine hydrochloride” would depend on its specific structure .Scientific Research Applications
Organic Reactions and Catalysis
An innovative application involves the use of (S)-8-Chlorochroman-4-amine hydrochloride in organic synthesis, particularly in reactions that benefit from its unique reactivity profile. For example, the compound has been explored in the context of organic reactions in ionic liquids, demonstrating its utility in reducing volatility and enabling the study of organic reactions under ultra-high vacuum conditions via in situ X-ray photoelectron spectroscopy (Niedermaier et al., 2012). Additionally, its role in facilitating the synthesis of nearly monodisperse polystyrene-polypeptide block copolymers through the promotion of well-controlled ring-opening polymerization highlights its value in materials science (Dimitrov & Schlaad, 2003).
Medicinal Chemistry and Drug Development
In medicinal chemistry, (S)-8-Chlorochroman-4-amine hydrochloride has been employed in the synthesis of complex molecules, such as in the asymmetric synthesis of clopidogrel hydrogen sulfate. This process illustrates the compound's utility in generating diastereoisomerically pure intermediates, which are crucial for the development of enantiomerically pure pharmaceuticals (Sashikanth et al., 2013).
Photocatalysis and Material Science
The compound has been implicated in photocatalysis and material science, particularly in the development of graphene-based (photo)catalysts for the reduction of nitro compounds to amines. This application is significant in the synthesis of drugs, biologically active molecules, and other chemicals, emphasizing the compound's role in environmentally friendly catalysis (Nasrollahzadeh et al., 2020).
Polymer Science and Biomedical Applications
(S)-8-Chlorochroman-4-amine hydrochloride contributes to the field of polymer science, particularly in the synthesis of biobased amines for polymers with applications in automotive, aerospace, and health. Its reactivity and compatibility with various biomass sources offer pathways to sustainable polymer production (Froidevaux et al., 2016).
Environmental Chemistry
Furthermore, its utility extends to environmental chemistry, as seen in the electrochemical degradation of aromatic amines, where (S)-8-Chlorochroman-4-amine hydrochloride's derivatives have been studied for their degradation under specific conditions, contributing to the understanding of pollutant breakdown mechanisms (Pacheco et al., 2011).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(4S)-8-chloro-3,4-dihydro-2H-chromen-4-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO.ClH/c10-7-3-1-2-6-8(11)4-5-12-9(6)7;/h1-3,8H,4-5,11H2;1H/t8-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXLLHMUHNIPMNB-QRPNPIFTSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1N)C=CC=C2Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C([C@H]1N)C=CC=C2Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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